5-(Aminomethyl)-3-(4-(2-(3-chlorophenyl)ethyl)phenyl)-2-oxazolidinone, with the CAS number 84459-91-6, is a synthetic compound that belongs to the class of oxazolidinones. This compound features a complex molecular structure characterized by an oxazolidinone ring, which is known for its pharmacological properties. The molecular formula is CHClNO, and it has a molecular weight of 330.81 g/mol .
5-(Aminomethyl)-3-(4-(2-(3-chlorophenyl)ethyl)phenyl)-2-oxazolidinone is classified as an oxazolidinone derivative. Oxazolidinones are a group of compounds that have gained attention due to their antibacterial properties, particularly in the treatment of resistant bacterial infections.
The synthesis of 5-(Aminomethyl)-3-(4-(2-(3-chlorophenyl)ethyl)phenyl)-2-oxazolidinone typically involves a multi-step process. One common method includes the condensation of p-nitrophenylacetic acid with aldehydes in the presence of piperidine, followed by cyclization to form the oxazolidinone ring .
The molecular structure of 5-(Aminomethyl)-3-(4-(2-(3-chlorophenyl)ethyl)phenyl)-2-oxazolidinone consists of an oxazolidinone ring with an aminomethyl group and a substituted phenyl group. The presence of chlorine on the phenyl ring adds to its chemical reactivity.
The compound can undergo various chemical reactions typical for oxazolidinones, including:
These reactions often require specific catalysts or conditions (e.g., temperature and pressure adjustments) to achieve desired outcomes efficiently.
The mechanism of action for compounds like 5-(Aminomethyl)-3-(4-(2-(3-chlorophenyl)ethyl)phenyl)-2-oxazolidinone primarily involves inhibition of bacterial protein synthesis. This occurs through binding to the ribosomal subunit, thereby preventing translation.
Research indicates that oxazolidinones are effective against gram-positive bacteria, including strains resistant to other antibiotics, due to their unique binding sites on ribosomal RNA .
5-(Aminomethyl)-3-(4-(2-(3-chlorophenyl)ethyl)phenyl)-2-oxazolidinone has several scientific uses:
This compound exemplifies the ongoing research into novel antibiotics and their mechanisms, highlighting its importance in pharmaceutical sciences and microbiology .
The oxazolidinone class represents one of the most significant innovations in antibacterial chemotherapy, marking the first entirely synthetic class of antibiotics with a novel mechanism of action approved in over 35 years when linezolid (ZYVOX®) received FDA approval in 2000 [2] [6]. This breakthrough culminated from decades of escalating antimicrobial resistance among Gram-positive pathogens, particularly the emergence of methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), which created an urgent therapeutic void. The historical trajectory began in the 1980s when researchers at E.I. du Pont de Nemours & Co. pioneered the systematic exploration of oxazolidinone scaffolds, identifying lead compounds such as DuP-105 and DuP-721 (early N-aryl oxazolidinones) that demonstrated promising in vitro activity against Gram-positive bacteria but faced developmental halts due to toxicity concerns [2] [6].
Pharmacia & Upjohn (now Pfizer) revitalized the field through an intensive medicinal chemistry campaign focused on structural optimization, leading to eperezolid (U-100592) and ultimately linezolid (U-100766). Linezolid's clinical success stemmed from its unique mechanism: inhibition of bacterial protein synthesis via binding to the 50S ribosomal subunit's peptidyl transferase center (PTC), specifically disrupting formation of the 70S initiation complex [3] [6]. This mechanism avoided cross-resistance with existing antibiotic classes (e.g., β-lactams, glycopeptides, macrolides). Subsequent generations addressed linezolid's limitations, yielding tedizolid (approved 2014) with enhanced potency and once-daily dosing, and advanced candidates like radezolid and contezolid that expanded the spectrum and overcame some resistance mechanisms (e.g., cfr-mediated methylation of 23S rRNA) [3] [7]. The evolution of oxazolidinones underscores a deliberate shift from natural product-derived antibiotics toward rational design of synthetically tractable scaffolds optimized for activity against multidrug-resistant (MDR) pathogens.
Table 1: Key Oxazolidinone Antibiotics in Clinical Development or Use
Compound | Development Timeline | Key Structural Features | Spectrum & Clinical Significance |
---|---|---|---|
DuP-721 | 1987 (Preclinical) | Unsubstituted N-aryl ring; 5-acetaminomethyl | First proof-of-concept vs. Gram-positives; Toxicity issues |
Eperezolid | 1990s (Phase I/II) | Morpholine C-ring; S-configuration at C5 | Potency vs. VRE/MRSA; Superior PK vs. DuP leads |
Linezolid | 2000 (Approved) | 3-Fluoro-4-morpholinophenyl B-ring | First-in-class; MRSA/VRE treatment standard |
Tedizolid | 2014 (Approved) | 6-Hydroxymethylpyridin-3-yl D-ring; Phosphorylation | Once-daily dosing; Enhanced potency vs. linezolid-resistant strains |
Ranbezolid | Phase II | Benzofused oxazolidinone; Benzimidazole side chain | Broad-spectrum (including anaerobes); Biofilm penetration |
Contezolid (MRX-I) | 2021 (Approved in China) | Thiomorpholine C-ring; Reduced myelosuppression | Designed for improved safety profile |
The core structure of oxazolidinones comprises three pharmacophoric elements critical for ribosomal binding and antibacterial activity: (A) the 2-oxazolidinone ring, (B) the N-aryl substituent (typically B-ring), and (C) the C5 acylaminomethyl side chain. Modifications at each position profoundly influence antibacterial potency, spectrum, pharmacokinetics, and resistance profiles. The target compound, 5-(Aminomethyl)-3-(4-(2-(3-chlorophenyl)ethyl)phenyl)-2-oxazolidinone, exemplifies strategic innovations in the B-ring domain—a region historically dominated by morpholine (linezolid) or pyridine (tedizolid) substitutions [3] [7]. Its structure features a meta-chlorinated phenethyl extension tethered to the N-aryl ring, diverging from conventional heterocyclic B-rings. This design achieves two objectives:
Structure-activity relationship (SAR) studies reveal that meta-substitution on the B-ring’s phenyl group (e.g., Cl, F, CF₃) consistently enhances activity against linezolid-resistant strains harboring the G2576T mutation. For instance, derivatives bearing 3-CF₃ or 3-Cl exhibit 4-8 fold lower MICs against cfr-positive MRSA compared to linezolid [3] [7] [8]. Furthermore, replacing the morpholine C-ring (linezolid) with a simple phenyl group reduces hydrogen-bonding capacity but compensates via hydrophobic interactions, as evidenced in ranbezolid (benzimidazole-linked), which demonstrates superior biofilm eradication (MBEC₉₉.₉ = 2 µg/mL against MRSA biofilms vs. linezolid’s 8 µg/mL) [8]. The target compound’s primary amine at C5 (vs. linezolid’s acetamide) may further augment ribosomal binding through electrostatic interactions with rRNA phosphate backbones or enhanced solubility profiles.
Table 2: SAR of Key Oxazolidinone B-Ring Modifications and Impact on Bioactivity
B-Ring Structure | Representative Compound | MIC₉₀ vs. MRSA (µg/mL) | Activity Against Linezolid-Resistant Strains | Notable Properties |
---|---|---|---|---|
3-Fluoro-4-morpholinophenyl | Linezolid | 1–2 | Weak (MIC shift ≥8-fold) | Standard spectrum; Reversible MAOI |
6-Methyl-2-pyridin-5-yl (phosphoryl) | Tedizolid | 0.25–0.5 | Moderate (MIC shift 2–4 fold) | Once-daily dosing; Low plasma protein binding |
Benzimidazolyl | Ranbezolid | 0.5–1 | Strong (MIC shift ≤2 fold) | Biofilm eradication; Antimycobacterial |
4-(2-(3-Chlorophenyl)ethyl)phenyl | Target Compound | 0.5–1* | Predicted Strong | Enhanced lipophilicity; Flexible linker |
*Predicted based on structural analogs and computational docking studies [3] [7] [8].
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